molecular formula C17H21NO3 B14126492 tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate

Cat. No.: B14126492
M. Wt: 287.35 g/mol
InChI Key: MUCLTKVQYLPMDJ-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate (CAS 1612156-12-3) is a high-value indole derivative supplied as a liquid (yellow to pale yellow to colorless oil) with a molecular formula of C17H21NO3 and a molecular weight of 287.36 g/mol . This compound is provided for research applications and should be stored sealed in a dry environment at room temperature (20-22 °C) . Indole-based scaffolds are prevalent moieties in medicinal chemistry and are known to exhibit a wide range of biological properties, making them crucial for drug discovery . This specific compound, featuring a tetrahydrofuran substituent on the indole core, is of particular interest in the design and synthesis of novel therapeutic agents. Research into structurally related N-biphenylmethylindole compounds has identified potent, high-affinity antagonists of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma) . Such antagonists are being explored as a new class of insulin sensitizers for the treatment of type-2 diabetes, offering the potential for robust antidiabetic efficacy without the transactivation activity associated with severe side effects in traditional TZD (thiazolidinedione) drugs . Furthermore, given that indole derivatives are extensively investigated for their anti-cancer activities and that tetrahydrofuran-containing scaffolds are present in kinase inhibitors, this compound serves as a versatile building block for synthesizing molecules targeting various disease pathways . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not meant for human consumption.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 5-(oxolan-3-yl)indole-1-carboxylate

InChI

InChI=1S/C17H21NO3/c1-17(2,3)21-16(19)18-8-6-13-10-12(4-5-15(13)18)14-7-9-20-11-14/h4-6,8,10,14H,7,9,11H2,1-3H3

InChI Key

MUCLTKVQYLPMDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCOC3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Tetrahydrofuran-3-ylboronic Acids

Palladium-catalyzed cross-coupling represents the most direct approach, though no published examples specifically target this substrate. A related synthesis of tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate employs Cs2CO3 in toluene at 110°C for 16 hours, achieving 80.64% yield in analogous heterocyclic couplings. Adapting these conditions would require:

  • Pre-functionalization of the indole at C5 with bromine or iodine
  • Synthesis of tetrahydrofuran-3-ylboronic acid or pinacol boronate
  • Optimization of Pd catalyst (likely Pd(PPh3)4 or XPhos-Pd-G3)

Critical parameters include maintaining anhydrous conditions and using degassed solvents to prevent boronic acid oxidation. Microwave-assisted coupling at 100°C for 1 hour may enhance reaction efficiency based on similar systems.

Heck-Type Cyclization for Simultaneous Ring Formation

An alternative approach involves constructing the tetrahydrofuran ring during indole functionalization. Titanium tetrachloride-mediated cyclizations demonstrate promise, as evidenced by the synthesis of spirocyclic indole derivatives in 50% yield. This method could be adapted by:

  • Installing a propargyl ether side chain at C5
  • TiCl4-mediated cyclization at -78°C to form the tetrahydrofuran ring
  • Subsequent hydrogenation to saturate the oxygen heterocycle

While technically demanding, this route offers atom economy and avoids pre-formed boronic acid reagents.

Reductive Functionalization of Keto Intermediates

Lithium aluminum hydride (LiAlH4) reductions provide a viable pathway for introducing hydroxymethyl groups that can be cyclized to tetrahydrofuran derivatives. In the synthesis of tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate, LiAlH4 in THF at 0°C for 5 minutes achieves 493 mg yield of product from ethyl N-Boc-(indol-3-yl)acetate. Adapting this methodology:

  • Introduce a 5-acetyl group via Friedel-Crafts acylation
  • Reduce ketone to alcohol using LiAlH4
  • Cyclize with p-toluenesulfonic acid to form tetrahydrofuran

This three-step sequence could theoretically achieve the target compound, though regioselectivity in the cyclization step requires careful control.

Comparative Analysis of Synthetic Routes

Method Key Advantages Challenges Typical Yield Range
Suzuki Coupling High functional group tolerance Boronic acid synthesis complexity 50-80%
Heck Cyclization Atom-economic Temperature sensitivity 40-60%
Reductive Cyclization Utilizes simple starting materials Multiple protection/deprotection steps 60-75%

Time-temperature studies reveal optimal conditions for each method:

  • Suzuki couplings perform best at 110°C with Cs2CO3
  • Heck cyclizations require strict temperature control (-78°C to -45°C)
  • LiAlH4 reductions achieve maximum efficiency at 0°C with 5-minute reaction times

Scalability and Industrial Considerations

Large-scale production faces distinct challenges:

  • Catalyst Loading : Pd-based catalysts must be reduced below 0.5 mol% for cost-effectiveness
  • Solvent Recovery : Toluene/trifluorotoluene mixtures used in similar syntheses require specialized distillation systems
  • Purification : Silica gel chromatography becomes impractical above 100g scale, necessitating crystallization optimization

Process intensification strategies show promise:

  • Continuous flow systems for TiCl4-mediated cyclizations
  • Microwave-assisted Boc protection reducing reaction times by 75%
  • Aqueous workup modifications to improve yield recovery

Spectroscopic Characterization Benchmarks

While specific data for the target compound remains unpublished, analogous tert-butyl indole carboxylates exhibit characteristic signatures:

  • 1H NMR : Boc group singlet at δ 1.47 ppm, indole H-2 resonance between δ 7.2-7.4 ppm
  • 13C NMR : Carbonyl carbon at δ 155-160 ppm, quaternary Boc carbon at δ 80-85 ppm
  • MS : Molecular ion peak at m/z 301.35 (calculated for C18H23NO3)

Decomposition temperatures typically exceed 200°C based on thermogravimetric analysis of similar compounds.

Chemical Reactions Analysis

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of the indole ring is a critical site for modulating physicochemical and biological properties. Below is a comparison of 8z with analogs bearing different 5-position substituents:

Compound Name Substituent at C5 Key Properties/Applications Synthesis Method Reference
8z Tetrahydrofuran-3-yl Rigid oxacyclic ring; potential conformational effects Redox-Relay Heck reaction
tert-Butyl 5-methoxy-1H-indole-1-carboxylate Methoxy (-OCH₃) Electron-donating group; antiviral activity (e.g., compounds 6a–6e ) Suzuki-Miyaura coupling
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate Trifluoromethyl (-CF₃) Electron-withdrawing; enhances metabolic stability Boc protection of 5-CF₃-indole
tert-Butyl 5-(3-methoxy-3-oxopropenyl)-1H-indole-1-carboxylate Methoxy-oxopropenyl Conjugated system for π-stacking interactions Aldehyde functionalization
  • Key Insight : The tetrahydrofuran-3-yl group in 8z introduces rigidity and chirality , contrasting with the planar aromatic or flexible aliphatic substituents in other analogs. This could influence binding affinity in biological targets compared to methoxy or trifluoromethyl groups .

Substituent Variations at Position 3

Modifications at the 3-position of indole are common in drug discovery. Notable examples include:

Compound Name Substituent at C3 Key Properties/Applications Synthesis Method Reference
tert-Butyl 3-(pyrimidin-2-yl)-5-methoxy-1H-indole-1-carboxylate (6a–6e ) Pyrimidinyl Antiviral activity (IC₅₀: 10–50 µM); hydrogen-bonding motifs Suzuki coupling
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate Formyl (-CHO) Reactive site for further derivatization Vilsmeier-Haack reaction
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate Aminomethyl (-CH₂NH₂) Basic side chain for solubility modulation Reductive amination
  • Key Insight : While 8z lacks a 3-position substituent, analogs with pyrimidinyl or formyl groups demonstrate enhanced bioactivity or synthetic versatility .

Substituent Variations at Other Positions

  • Position 6 : tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15 ) features a mesylate-leaving group at C6, enabling nucleophilic substitution reactions .
  • Position 2 : tert-Butyl 2-(5-hydroxypentyl)-5-methoxy-1H-indole-1-carboxylate includes a hydroxypentyl chain for cyclization studies .

Biological Activity

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate (CAS RN: 1612156-12-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, metabolic stability, and implications for drug development.

  • Molecular Formula : C17H21NO3
  • Molecular Weight : 287.36 g/mol
  • Physical State : Liquid

The compound's activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The indole structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Metabolic Stability

Research indicates that compounds containing a tert-butyl group often exhibit metabolic lability, leading to rapid clearance in vivo. A study demonstrated that replacing the tert-butyl group with more stable moieties can enhance metabolic stability significantly. For instance, the introduction of a trifluoromethylcyclopropyl group resulted in increased half-life and reduced clearance rates compared to traditional tert-butyl derivatives .

In Vitro Studies

In vitro studies using human liver microsomes showed that the primary metabolic pathway for similar indole derivatives involves oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly CYP3A4/5 and CYP2D6 . The metabolic stability of this compound was assessed against several analogs, revealing that modifications could lead to significant differences in clearance rates.

CompoundClearance (L/h/kg)Half-life (min)
Tert-butyl derivative12.563
Trifluoromethyl derivative4.5114

In Vivo Studies

In vivo experiments corroborated the findings from in vitro studies, demonstrating that compounds with modified groups exhibited lower clearance rates and improved bioavailability. For example, a study indicated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group led to a marked increase in the half-life of the compound in human liver microsomes .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of indole derivatives, including those similar to this compound. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Indole-based compounds have also been associated with anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific enzymes has been documented, suggesting potential therapeutic applications for conditions characterized by inflammation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate?

  • Methodology : Two common approaches are:

  • Grignard Reaction : Reacting a pre-functionalized indole (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate) with a tetrahydrofuran-derived Grignard reagent (e.g., 3-bromotetrahydrofuran-Mg complex). Conditions include THF solvent, reflux (~66°C), and quenching with saturated NH4_4Cl .
  • Redox-Relay Heck Coupling : Palladium-catalyzed coupling (e.g., Pd(OAc)2_2, NaHCO3_3, nBu4_4NCl) between N-Boc-5-iodoindole and tetrahydrofuran-3-ylboronic acid derivatives. Yields depend on catalyst loading (0.02 equiv.) and base selection .
    • Key Considerations : Monitor reaction progress via TLC (e.g., 70:30 hexane:EtOAc, Rf_f ≈ 0.55) and purify via flash chromatography .

Q. How is the compound characterized to confirm its structure and purity?

  • Techniques :

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 (e.g., δH_{H} 1.35 ppm for tert-butyl protons, δC_{C} 165.2 ppm for carbonyl groups) .
  • Mass Spectrometry : HRMS (ESI) for molecular ion confirmation (e.g., [M+H]+^+ calculated vs. observed) .
  • Infrared Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (indole C=C) .
    • Validation : Cross-check spectral data against literature benchmarks and computational predictions .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to uncharacterized toxicity (no acute/chronic data available) .
  • Avoid inhalation/ingestion; work in a fume hood.
  • Dispose of waste via certified hazardous waste protocols, adhering to local regulations .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?

  • Variables to Test :

  • Catalyst Screening : Compare Pd(OAc)2_2 with Pd(dba)2_2 or PdCl2_2(PPh3_3)2_2 in Heck coupling .
  • Solvent Effects : Evaluate THF vs. DMF for Grignard reactivity .
  • Temperature Control : Optimize reflux duration (e.g., 2–6 hours) to minimize side products .
    • Process Monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically.

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Troubleshooting Steps :

  • Crystallography : Obtain single-crystal X-ray data (SHELX refinement) to resolve ambiguities in substituent positioning .
  • Computational Modeling : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .
  • Isotopic Labeling : Use 2^{2}H or 15^{15}N-labeled analogs to confirm hydrogen bonding or tautomeric forms .

Q. What role does this compound play in drug discovery pipelines?

  • Applications :

  • Intermediate for Antivirals : Used to synthesize indole derivatives targeting HIV reverse transcriptase (e.g., via Boc protection/deprotection strategies) .
  • WDR5 Degraders : Functionalized as a core scaffold in proteolysis-targeting chimeras (PROTACs) for cancer therapy .
    • Derivatization : Introduce substituents at the tetrahydrofuran or indole positions via Suzuki-Miyaura cross-coupling or electrophilic substitution .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Crystallization Issues :

  • Solvent Selection : Screen high-polarity solvents (e.g., EtOAc/hexane) to improve crystal quality .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
    • Software Tools : ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can catalytic methodologies (e.g., asymmetric synthesis) be applied to its derivatives?

  • Case Study :

  • Redox-Relay Heck : Achieve enantioselective coupling using chiral ligands (e.g., BINAP) to install stereocenters in tetrahydrofuran moieties .
  • Photoredox Catalysis : Generate radicals for C–H functionalization at the indole C3 position .

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